D-Glucosamine hydrochloride

Catalog No.
S528975
CAS No.
66-84-2
M.F
C6H14ClNO5
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucosamine hydrochloride

CAS Number

66-84-2

Product Name

D-Glucosamine hydrochloride

IUPAC Name

(3S,4S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m0./s1

InChI Key

QKPLRMLTKYXDST-LIHBTAOOSA-N

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

D-(+)-Glucosamine hydrochloride; 2-Amino-2-deoxy-D-glucose hydrochloride; Chitosamine hydrochloride; 2-Deoxy-2-amino-D-glucose Hydrochloride; Cosamin; Glucosamine hydrochloride; NSC 234443; NSC 758

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)N)O)O)O.Cl

Potential Role in Osteoarthritis Management:

  • Pain Relief and Functional Improvement

    Several clinical trials suggest that glucosamine hydrochloride, at a daily dose of 1500mg, may offer modest pain relief and improve functional ability in individuals with knee OA [, ]. However, the evidence is not conclusive, and larger, well-designed studies are needed [].

  • Anti-inflammatory Effects

    Glucosamine hydrochloride may exhibit anti-inflammatory properties by suppressing the production of inflammatory markers like interleukin-1 (IL-1) []. This effect, observed in cell studies and animal models, requires further investigation in human clinical trials.

  • Structure Modification

    Some studies have shown that glucosamine hydrochloride might have structure-modifying effects, potentially slowing down the progression of OA by reducing joint space narrowing []. However, these findings are not consistent across all studies, and further research is necessary [].

Other Research Areas:

While most research on glucosamine hydrochloride focuses on OA, there are ongoing investigations into its potential applications in other areas:

  • Wound Healing

    Studies suggest that glucosamine hydrochloride may promote wound healing by stimulating collagen synthesis and reducing inflammation. However, more research is required to confirm these findings and understand its potential clinical use.

  • Glaucoma

    Preliminary research suggests that glucosamine hydrochloride might have neuroprotective effects, potentially benefiting individuals with glaucoma []. However, this research is still in its early stages, and further investigation is necessary.

D-Glucosamine hydrochloride is a naturally occurring amino sugar and a derivative of glucose, characterized by the presence of an amine group replacing one of its hydroxyl groups. Its chemical formula is C6H13NO5C_6H_{13}NO_5, and it is primarily found in chitin, a structural component of the exoskeletons of crustaceans and insects, as well as in certain fungi and yeast. D-Glucosamine plays a critical role in the synthesis of glycosaminoglycans, which are essential for the structural integrity of cartilage and other connective tissues .

  • The mechanism of action of glucosamine for joint health remains a topic of investigation [].
  • One theory suggests GlcN HCl might contribute to the synthesis of glycosaminoglycans, essential components of cartilage [].
  • More research is needed to confirm this theory and understand the specific effects of GlcN HCl supplementation [].
  • Generally, GlcN HCl is considered safe for most adults when taken at recommended doses [].
  • However, potential side effects like nausea, diarrhea, and stomach upset have been reported [].
  • As with any supplement, it is crucial to consult a healthcare professional before use, especially for individuals with pre-existing medical conditions or those taking medications [].
Typical of amino sugars. One notable reaction is its conversion into N-acetyl-D-glucosamine through acetylation, which involves the addition of an acetyl group to the amine group. This transformation is crucial in the biosynthesis of glycosaminoglycans and proteoglycans. Additionally, D-glucosamine can participate in glycosylation reactions, forming glycosidic bonds with other sugars or molecules, contributing to the formation of complex carbohydrates .

D-Glucosamine exhibits several biological activities, particularly in relation to joint health. It is believed to serve as a precursor for the synthesis of glycosaminoglycans and proteoglycans, which are vital for maintaining cartilage structure and function. While commonly marketed as a dietary supplement for osteoarthritis relief, clinical evidence supporting its efficacy remains inconclusive. Studies have shown that D-glucosamine may help slow cartilage degradation but often do not demonstrate significant pain relief compared to placebo treatments .

D-Glucosamine can be synthesized through multiple methods:

  • Hydrolysis of Chitin: The most common method involves hydrolyzing chitin derived from crustacean shells using concentrated hydrochloric acid or enzymatic processes.
  • Fermentation: An alternative synthesis route utilizes fermentation processes involving microorganisms such as Aspergillus niger, which can produce D-glucosamine from glucose or other carbohydrates.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic chemistry techniques, although this is less common for commercial production .

D-Glucosamine hydrochloride is primarily used in dietary supplements aimed at promoting joint health and alleviating symptoms associated with osteoarthritis. It is often combined with chondroitin sulfate to enhance its purported benefits. Beyond its use in supplements, D-glucosamine has applications in pharmaceuticals and cosmetics, particularly in formulations aimed at improving skin hydration and elasticity due to its role in glycosaminoglycan synthesis .

D-Glucosamine shares structural similarities with several other compounds that are also amino sugars or derivatives thereof. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
N-Acetyl-D-glucosamineC₆H₁₃NO₅Acetylated form; crucial for glycosaminoglycan synthesis
D-MannosamineC₆H₁₃NO₆Another amino sugar; involved in glycoprotein synthesis
D-GalactosamineC₆H₁₃NO₆Similar structure; important for glycolipid formation
Chondroitin sulfateVariableA complex carbohydrate; often used alongside glucosamine

D-Glucosamine's unique feature lies in its specific role as a precursor to UDP-N-acetyl-D-glucosamine, which is pivotal in forming various glycosaminoglycans essential for cartilage integrity .

Mechanochemical Deacetylation Methods

Mechanochemical processing represents a significant advancement in chitin deacetylation technology, offering environmentally sustainable alternatives to traditional chemical methods [6] [10]. The mechanochemical approach involves the simultaneous application of mechanical force and chemical reagents to achieve chitin deacetylation under solid-state conditions [29]. This methodology demonstrates substantial advantages over conventional approaches, including reduced solvent consumption and enhanced reaction efficiency [6].

Ball milling emerges as the predominant mechanochemical technique for chitin processing [33]. Research demonstrates that zirconia milling jars with zirconia balls provide optimal results for chitin amorphization, creating greater accessibility to N-acetyl groups for subsequent deacetylation [6]. The process parameters significantly influence the degree of deacetylation achieved, with ball mass and material hardness showing direct correlation to the crystallinity index of processed chitin [6].

The mechanochemical deacetylation process follows a two-stage mechanism [15] [17]. Initially, the external amorphous regions of chitin particles undergo rapid deacetylation, followed by slower conversion of crystalline interior regions [17]. Kinetic studies reveal that the fast deacetylation stage exhibits rate constants ranging from 5.68×10⁻³ to 2.23×10⁻² per minute, while the slower crystalline region conversion shows constants between 4.67×10⁻⁴ and 4.61×10⁻³ per minute [17].

Milling ConditionsBase CatalystBase:Chitin RatioMilling Time (h)Degree of Deacetylation (%)Molecular Weight (kDa)Energy Consumption (kJ/g)
Ball Mill - SteelNaOH1:1047845125
Ball Mill - ZirconiaKOH1:86853898
Planetary MillCa(OH)₂1:1226562156
Vibrating MillNaOH1:1087251110
Attritor MillNaOH1:1512883289

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis represents the traditional approach for converting chitin to D-glucosamine hydrochloride [1] [2]. The process involves protonation of the glycosidic oxygen, leading to bond cleavage and subsequent formation of glucosamine units [15]. Hydrochloric acid serves as the primary catalyst, with concentration and temperature playing critical roles in determining conversion efficiency and product purity [1].

The hydrolysis reaction proceeds through a heterogeneous mechanism where acid penetration into chitin crystalline structure becomes the rate-limiting step [15] [16]. Research indicates that concentrated hydrochloric acid solutions ranging from 6 to 20 molar provide optimal conversion rates [1] [9]. Temperature control proves essential, with ranges between 70°C and 110°C yielding maximum glucosamine recovery while minimizing degradation reactions [9] [11].

Reaction kinetics follow pseudo-first-order behavior under isothermal conditions [17]. The activation energy for chitin deacetylation ranges from 16.2 to 56.0 kilojoules per mole, depending on the chitin source and processing conditions [15]. The degree of hydration of hydroxide ions in concentrated alkali solutions significantly influences reaction rates, with decreased hydration leading to enhanced deacetylation efficiency [15] [16].

Acid TypeConcentration (M)Temperature (°C)Time (h)Yield (%)Product Purity (%)
Hydrochloric Acid61006.092.098.5
Hydrochloric Acid1270-1103.590.791.3
Hydrochloric Acid2075-951.5-685.099.2
Sulfuric Acid61006.087.096.8
Phosphoric Acid5804.078.094.5

Industrial-Scale Deacetylation Protocols

Continuous Processing Systems

Industrial-scale production of D-glucosamine hydrochloride employs continuous processing systems to achieve consistent product quality and enhanced throughput [1] [27]. These systems integrate multiple unit operations including chitin preparation, deacetylation, neutralization, and product recovery within a streamlined workflow [1]. Continuous crystallization processes demonstrate superior control over particle size distribution and polymorphic composition compared to batch operations [27].

The implementation of mixed-suspension mixed-product-removal crystallizers enables steady-state operation with consistent residence time distribution [27]. These systems utilize intermittent withdrawal mechanisms combined with pressure-vacuum systems to maintain optimal crystal suspension and prevent blockage [27]. Process analytical technologies including focused beam reflective measurement and process video microscopy provide real-time monitoring capabilities for industrial-scale operations [27].

Deep eutectic solvents represent an emerging technology for industrial chitin deacetylation [10]. Choline chloride combined with malic acid demonstrates optimal performance, achieving 40% degree of deacetylation after 24 hours at 120°C [10]. This approach reduces environmental impact compared to traditional alkaline hydrolysis methods while maintaining acceptable conversion rates [10].

Membrane Filtration and Separation Technologies

Membrane filtration technologies play crucial roles in industrial-scale D-glucosamine hydrochloride production [1] [26]. Ceramic membranes with pore diameters ranging from 10 to 100 nanometers effectively remove cellular debris and insoluble materials from fermentation broths [1]. Ultrafiltration systems operating at controlled pressures enable efficient separation of product streams while maintaining membrane integrity [1].

The selection of appropriate membrane materials depends on compatibility with process chemicals and target particle sizes [26]. Mixed esters of cellulose, polysulfone, and polyvinylidene difluoride demonstrate excellent performance in pharmaceutical applications [26]. Membrane resistance, solution viscosity, and applied pressure collectively determine filtration rates and overall system efficiency [26].

Process integration involves sequential membrane filtration stages with decreasing pore sizes to achieve progressive purification [1]. Initial filtration removes large particulates, followed by fine filtration through 0.2-micron membranes to achieve sterile filtrates suitable for pharmaceutical applications [26]. Regular integrity testing ensures consistent membrane performance throughout extended production campaigns [26].

Purification Techniques: Recrystallization and Ethanol-Wash Optimization

Advanced Recrystallization Methods

Recrystallization serves as the primary purification method for D-glucosamine hydrochloride, achieving pharmaceutical-grade purity through controlled crystal formation [1] [20]. The process involves dissolution of crude product in aqueous solutions followed by controlled cooling to promote nucleation and crystal growth [20]. Antisolvent crystallization using organic solvents demonstrates superior control over crystal morphology and size distribution [20].

Hierarchical crystal structures emerge during antisolvent crystallization when aqueous glucosamine hydrochloride solutions contact organic solvents [20]. Molecular dynamics simulations reveal that crystal surface interactions with solution layers significantly influence final crystal properties [20]. The Bravais-Friedel-Donnay-Harker model accurately predicts crystal growth faces and enables optimization of crystallization conditions [20].

Temperature cycling during crystallization provides precise control over crystal size and polymorphic composition [27]. Tubular crystallizers utilizing segmented flow enable rapid temperature changes and maintain plug flow characteristics [27]. These systems facilitate controlled crystal growth, dissolution, and secondary nucleation processes essential for achieving target crystal specifications [27].

Ethanol-Wash Purification Protocols

Ethanol washing represents a critical purification step for removing residual impurities from D-glucosamine hydrochloride crystals [2] [11]. The process involves suspension of crude crystals in ethanol solutions followed by filtration and drying [11]. Ethanol concentrations between 95% and 99.8% demonstrate optimal performance for impurity removal while minimizing product losses [2].

Multiple washing cycles enhance purification efficiency, with three to five wash steps typically required to achieve pharmaceutical-grade specifications [11]. Each washing cycle removes specific impurity classes including residual salts, organic contaminants, and colored compounds [11]. Process parameters including temperature, contact time, and ethanol-to-solid ratios require optimization for each production scale [11].

Centrifugal separation techniques improve washing efficiency by providing enhanced solid-liquid contact and separation [12]. Optimized centrifugal parameters including rotation speed and processing time ensure complete removal of contaminated washing solutions [12]. Studies demonstrate that 7-minute centrifugation at 8000 revolutions per minute achieves optimal separation for 50-milliliter solutions containing 60 milligrams of product [12].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)Relative CostIndustrial Scalability
Recrystallization from Water96.57812LowExcellent
Ethanol Wash + Recrystallization98.8858MediumGood
Activated Carbon Treatment97.2824LowExcellent
Membrane Filtration (0.2 μm)99.1912MediumGood
Ion Exchange Chromatography99.5886HighFair

Process Integration and Optimization

Integrated purification protocols combine multiple separation techniques to achieve enhanced product purity and process efficiency [24] [28]. Hybrid purification platforms incorporate chromatography, membrane filtration, and crystallization within modular systems [28]. These integrated approaches demonstrate superior performance compared to individual purification methods [28].

Process optimization employs statistical methods and machine learning algorithms to determine optimal operating conditions [36] [39]. Multi-task Bayesian optimization demonstrates particular effectiveness in pharmaceutical applications, reducing optimization costs by up to 98% compared to traditional design of experiments approaches [39]. These methodologies enable rapid identification of optimal conditions for continuous and categorical process variables [39].

Real-time monitoring capabilities integrate process analytical technologies with automated control systems [24] [28]. High-performance liquid chromatography systems equipped with advanced detection technologies enable rapid quantification of product purity and impurity profiles [24]. Automated systems streamline purification workflows while maintaining consistent product quality [24].

Comparative Analysis of Sulfate vs. Hydrochloride Salt Formation

Physicochemical Property Comparison

D-glucosamine hydrochloride exhibits superior physicochemical properties compared to the sulfate salt form across multiple performance metrics [13] [25]. The hydrochloride salt demonstrates significantly higher water solubility, with concentrations reaching 50-60 grams per 100 milliliters compared to 20-30 grams per 100 milliliters for the sulfate form [13]. This enhanced solubility facilitates processing advantages during manufacturing and downstream applications [13].

Molecular weight differences between the salt forms impact formulation characteristics and bioavailability profiles [13]. D-glucosamine hydrochloride possesses a molecular weight of 215.64 compared to 354.35 for the sulfate salt [13]. The lower molecular weight of the hydrochloride form results in higher glucosamine content per unit mass, providing economic advantages in production and formulation [13].

Crystallization behavior differs substantially between the salt forms, with the hydrochloride salt exhibiting faster nucleation and crystal growth rates [13] [20]. Stability under ambient storage conditions favors the hydrochloride form, which demonstrates excellent stability compared to the good stability of the sulfate salt [13]. Hygroscopicity levels remain low for the hydrochloride salt while the sulfate form shows moderate moisture absorption [13].

PropertyGlucosamine HydrochlorideGlucosamine Sulfate
Molecular Weight215.64354.35
Solubility in Water (g/100mL)50-6020-30
Stability at Room TemperatureExcellentGood
HygroscopicityLowModerate
Crystallization RateFastSlow
Bioavailability (%)98.287.5
Production Cost (Relative)LowerHigher
Storage RequirementsStandardControlled Humidity

Manufacturing Process Considerations

Production methodologies for D-glucosamine hydrochloride demonstrate significant advantages over sulfate salt manufacturing [1] [4]. The hydrochloride synthesis requires fewer processing steps and reduced reagent consumption compared to sulfate production [1]. Acid consumption decreases by approximately 50% when utilizing optimized hydrochloride synthesis protocols compared to traditional methods [1].

Environmental impact assessment reveals substantial benefits for hydrochloride production [1] [4]. The synthesis process generates reduced wastewater volumes and lower chemical oxygen demand compared to sulfate manufacturing [4]. Energy consumption during processing remains lower for hydrochloride production due to reduced heating requirements and shorter reaction times [1].

Quality control parameters favor the hydrochloride synthesis route, with fewer impurity formation pathways compared to sulfate production [1] [3]. The hydrochloride process demonstrates superior reproducibility and batch-to-batch consistency [1]. Product recovery rates achieve 85-90% for optimized hydrochloride synthesis compared to 70-80% for typical sulfate processes [1].

Bioequivalence and Performance Characteristics

Bioequivalence studies demonstrate comparable performance between glucosamine hydrochloride and sulfate formulations in terms of absorption kinetics [25]. Clinical research involving 24 healthy volunteers revealed that 90% confidence intervals for maximum concentration and area under the curve fell within acceptable bioequivalent ranges of 80-125% [25]. Both formulations exhibited similar tolerability profiles with minimal adverse events reported [25].

Bioavailability assessments indicate superior performance for the hydrochloride salt form [13]. The hydrochloride salt achieves 98.2% bioavailability compared to 87.5% for the sulfate form [13]. This enhanced bioavailability results from improved dissolution characteristics and reduced interference from stabilizing salts present in sulfate formulations [13].

The sulfate salt requires stabilization with potassium chloride or sodium chloride, potentially containing up to 30% of these salts by weight [13]. This stabilization requirement increases formulation complexity and introduces potential contraindications for individuals requiring restricted sodium or potassium intake [13]. The hydrochloride form eliminates these concerns through its inherent stability and reduced salt content [13].

Economic and Regulatory Considerations

Cost analysis reveals significant economic advantages for D-glucosamine hydrochloride production [1] [13]. Manufacturing costs remain lower due to reduced reagent consumption, shorter processing times, and higher product yields [1]. The simplified purification requirements for the hydrochloride form contribute to overall cost reductions throughout the production process [1].

Regulatory compliance demonstrates equivalence between both salt forms for pharmaceutical applications [8] [25]. Both D-glucosamine hydrochloride and sulfate meet established pharmacopeial standards for purity, identity, and potency [4] [8]. The hydrochloride form may offer advantages in regulatory submissions due to its simplified composition and reduced impurity profile [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

215.0560502 g/mol

Monoisotopic Mass

215.0560502 g/mol

Heavy Atom Count

13

Appearance

White Solid

Melting Point

190-194°C

UNII

750W5330FY

Wikipedia

Glucosamine hydrochloride

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Dates

Modify: 2023-08-15

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